(3-Iodoprop-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Iodoprop-1-yn-1-yl)benzene, also known as benzene, (3-iodo-1-propyn-1-yl)-, is an organic compound with the molecular formula C9H7I. It is a derivative of benzene where a 3-iodoprop-1-yn-1-yl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodoprop-1-yn-1-yl)benzene typically involves the iodination of propargyl benzene. One common method includes the reaction of propargyl benzene with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-Iodoprop-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in the presence of a base like triethylamine.
Cyclization Reactions: Gold(I) catalysts can be used in the presence of a solvent like 1,4-dioxane at elevated temperatures.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Coupling Reactions: Products include various substituted alkynes.
Cyclization Reactions: Products include heterocyclic compounds such as 3-iodo-2H-chromenes.
Scientific Research Applications
(3-Iodoprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active molecules and potential pharmaceuticals.
Medicine: It is explored for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Iodoprop-1-yn-1-yl)benzene in chemical reactions involves the activation of the alkyne group and the iodine atom. The alkyne group can participate in nucleophilic addition and cyclization reactions, while the iodine atom can undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
(3-Iodoprop-1-en-1-yl)benzene: Similar structure but with a double bond instead of a triple bond.
(3-Iodoprop-1-yn-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a benzene ring
Uniqueness
(3-Iodoprop-1-yn-1-yl)benzene is unique due to its combination of an alkyne group and an iodine atom, which provides versatility in chemical reactions. Its ability to undergo both substitution and cyclization reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodoprop-1-ynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYKQFFZCDBZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534710 |
Source
|
Record name | (3-Iodoprop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73513-15-2 |
Source
|
Record name | (3-Iodoprop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.